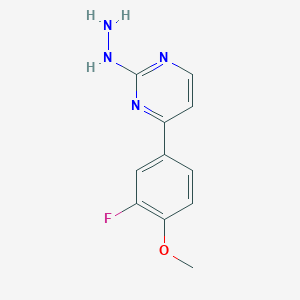

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine

概要

説明

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a hydrazine group and a 3-fluoro-4-methoxyphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine typically involves the reaction of 3-fluoro-4-methoxyaniline with hydrazine derivatives under controlled conditions. One common method involves the use of palladium-catalyzed Buchwald-Hartwig amination to introduce the hydrazine group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

化学反応の分析

Cyclocondensation Reactions

The hydrazine moiety at the C2 position readily undergoes cyclocondensation with carbonyl-containing compounds to form fused heterocycles.

Key Findings :

-

Reaction with aryl aldehydes yields pyrazolo[3,4-d]pyrimidines via Schiff base formation followed by intramolecular cyclization .

-

β-Ketoesters induce annulation to form pyrazolo[1,5-a]pyrimidine carboxylates under mild acidic conditions .

-

Formic acid promotes dehydrative cyclization to triazolo[4,3-c]pyrimidines, confirmed by X-ray crystallography .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at the C5 position.

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Alkyl halides | DMF, K₂CO₃, 60°C, 12 h | 5-Alkyl-4-(3-fluoro-4-methoxyphenyl)pyrimidines | |

| Amines | THF, RT, 24 h | 5-Amino-substituted pyrimidines |

Key Findings :

-

Alkylation at C5 proceeds efficiently in polar aprotic solvents, retaining the hydrazine functionality .

-

Primary amines selectively substitute the C5 chloro group (if present) under ambient conditions .

Functionalization of the Hydrazine Group

The –NH–NH₂ group participates in diverse transformations:

Key Findings :

-

Acylation occurs regioselectively at the terminal hydrazine nitrogen .

-

Reaction with CS₂ forms thiadiazole-fused systems via oxidative cyclization .

Electrophilic Aromatic Substitution

The 3-fluoro-4-methoxyphenyl group directs electrophilic substitution:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | Nitration at C5 of the phenyl ring | |

| Br₂ (FeBr₃) | DCM, RT, 2 h | Bromination at C6 of the phenyl ring |

Key Findings :

-

Nitration and bromination occur meta to the methoxy group due to its strong electron-donating effect .

Catalytic Hydrogenation

The hydrazine group and aryl rings are susceptible to hydrogenation:

| Conditions | Catalyst | Product | References |

|---|---|---|---|

| H₂ (50 psi), EtOH | Pd/C, 25°C, 6 h | 4-(3-Fluoro-4-methoxyphenyl)pyrimidin-2-amine |

Key Findings :

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of hydrazinopyrimidine compounds, including 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine, exhibit significant antiproliferative effects against various cancer cell lines. Mechanisms of action often involve:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It can interfere with the normal cell cycle, preventing cancer cell proliferation.

A study highlighted the compound's potential as a tubulin inhibitor, which could disrupt microtubule dynamics essential for cancer cell division .

Neuropharmacological Research

The unique structure of this compound may also lend itself to neuropharmacological applications. Preliminary studies suggest it could interact with neurotransmitter systems, potentially leading to developments in treatments for neurological disorders.

The biological activity of this compound is closely related to its ability to interact with specific molecular targets. For instance:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer metabolism.

- Receptor Modulation : Potential modulation of receptor activity in various signaling pathways has been proposed, which could influence cellular responses in both cancerous and non-cancerous tissues.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in laboratory settings:

- A recent investigation demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines through estrogen receptor alpha (ERα) inhibition .

- Another study focused on its synthesis and characterization, confirming its structural integrity and purity using various analytical techniques such as NMR and mass spectrometry .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be useful. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 5-Fluoro-2-hydrazinylpyrimidine | Fluoro substituent at position 5 | Antimicrobial | Less lipophilic |

| 2-Amino-4-(trifluoromethyl)pyrimidine | Amino group at position 2 | Anticancer | Stronger antiproliferative effects |

| This compound | Hydrazine group with methoxy and fluoro substituents | Anticancer | Potential tubulin inhibitor |

This comparative analysis highlights the unique positioning of this compound within the broader context of pyrimidine derivatives.

作用機序

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Similar Compounds

3-Fluoro-4-methoxyphenyl derivatives: These compounds share the same aromatic ring structure but differ in their functional groups.

Hydrazinopyrimidines: Compounds with similar pyrimidine and hydrazine structures but different substituents.

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. Its fluorine and methoxy groups enhance its stability and reactivity, making it a valuable compound for various applications .

生物活性

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHFNO

- CAS Number : 1410821-09-8

The presence of a fluoro and methoxy group on the phenyl ring enhances its pharmacological properties, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. This inhibition can lead to increased insulin sensitivity and improved glycemic control, making it a candidate for diabetes treatment .

- Cell Signaling Modulation : It modulates various signaling pathways, particularly those involved in cancer cell proliferation and survival. For instance, it may influence pathways such as phosphatidylinositol 3-kinase (PI3K), which is critical in cancer biology .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example:

- Cell Viability Assays : In vitro studies using human cancer cell lines demonstrated that this compound exhibits cytotoxic effects against various cancer types. The compound significantly decreased the viability of MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines, with EC50 values indicating potent activity .

| Cell Line | EC50 (µM) |

|---|---|

| MDA-MB-231 | 7.3 ± 0.4 |

| Panc-1 | 10.2 ± 2.6 |

Mechanistic Insights

The mechanism by which the compound exerts its anticancer effects involves:

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through activation of caspase pathways.

- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, thereby inhibiting proliferation .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics with good tissue distribution, which is essential for effective therapeutic action.

- Metabolism : The compound undergoes metabolic transformations that may influence its bioavailability and efficacy. Further studies are needed to elucidate its metabolic pathways fully .

Study on Antitumor Activity

A study investigating a series of hydrazone derivatives, including this compound, reported significant antitumor activity against breast and pancreatic cancer cell lines. The study utilized clonogenic assays to assess long-term effects on cell growth and viability .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that modifications to the hydrazine moiety can enhance biological activity. The addition of electron-withdrawing groups like fluorine has been shown to improve potency against specific cancer types .

特性

IUPAC Name |

[4-(3-fluoro-4-methoxyphenyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c1-17-10-3-2-7(6-8(10)12)9-4-5-14-11(15-9)16-13/h2-6H,13H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAXORMMZSRSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NC=C2)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。